molecular formula C12H27Cl2N3O2 B3067506 2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride CAS No. 1214672-15-7

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride

Cat. No.: B3067506
CAS No.: 1214672-15-7
M. Wt: 316.26 g/mol
InChI Key: LLIHJRRZJDEKLB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

LM11A-31 Dihydrochloride, also known as 2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide dihydrochloride or (Rac)-LM11A-31 dihydrochloride, is a non-peptide ligand for the p75 neurotrophin receptor (p75NTR) . The p75NTR is a member of the tumor necrosis factor family of receptors and plays a crucial role in neuronal survival and apoptosis .

Mode of Action

LM11A-31 interacts with the p75NTR and selectively activates its survival pathways while inhibiting apoptosis signaling . It blocks pro-NGF induced cell death in neuronal cultures . This interaction with p75NTR can promote either neuronal survival or apoptotic death, depending on its ligand and cellular context .

Biochemical Pathways

The signaling network of p75NTR is at the core of important resilience pathways regulating functions such as cell survival, plasticity, and synaptic integrity . LM11A-31’s interaction with p75NTR can influence these pathways and their downstream effects, including the regulation of neuronal structure and function .

Pharmacokinetics

It has a plasma half-life of 1 hour and a brain half-life of 3-4 hours in mice . This suggests that the compound has good bioavailability and can effectively reach its target in the brain.

Result of Action

LM11A-31 has shown neuroprotective and procognitive effects in numerous animal models . It has been found to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It also protects neuronal cells from the cytotoxic effects of certain drugs .

Action Environment

The action of LM11A-31 can be influenced by various environmental factors. For instance, it has shown efficacy in mouse models of different conditions such as Alzheimer’s disease, Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury . This suggests that the compound’s action, efficacy, and stability can vary depending on the specific pathological environment.

Biochemical Analysis

Biochemical Properties

LM11A-31 Dihydrochloride plays a crucial role in biochemical reactions by acting as a potent antagonist of proNGF (nerve growth factor). It interacts with the p75 neurotrophin receptor (p75NTR), a receptor known to mediate cell death and survival pathways depending on the ligand and cellular context. By binding to p75NTR, LM11A-31 Dihydrochloride blocks p75-mediated cell death and promotes neuronal survival . This interaction is particularly significant in the context of neurodegenerative diseases, where the modulation of p75NTR can prevent neurodegeneration and promote neuroprotection.

Cellular Effects

LM11A-31 Dihydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to prevent and reverse cholinergic neurite dystrophy, a hallmark of Alzheimer’s disease . The compound influences cell signaling pathways by selectively activating p75NTR survival pathways and inhibiting apoptosis signaling . Additionally, LM11A-31 Dihydrochloride affects gene expression by modulating the expression of genes involved in cell survival and neuroprotection. It also impacts cellular metabolism by preserving the integrity of the blood-brain barrier and mitigating proNGF accumulation .

Molecular Mechanism

The molecular mechanism of LM11A-31 Dihydrochloride involves its binding interactions with the p75 neurotrophin receptor. By binding to p75NTR, the compound inhibits the receptor’s ability to mediate cell death pathways and instead promotes survival signaling . This inhibition of p75-mediated cell death is achieved through the blockade of proNGF binding to the receptor. Additionally, LM11A-31 Dihydrochloride modulates enzyme activity by inhibiting the phosphorylation of tau protein, a key player in neurodegenerative diseases . These molecular interactions result in the preservation of neuronal structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LM11A-31 Dihydrochloride have been observed to change over time. The compound exhibits stability under specific storage conditions, such as being stored at 4°C under nitrogen and away from moisture . Over time, LM11A-31 Dihydrochloride has shown long-term effects on cellular function, including the prevention of cholinergic neurite atrophy and the preservation of blood-brain barrier integrity in in vivo studies . These temporal effects highlight the compound’s potential for sustained therapeutic benefits in neurodegenerative disease models.

Dosage Effects in Animal Models

The effects of LM11A-31 Dihydrochloride vary with different dosages in animal models. Studies have shown that oral administration of the compound at doses of 50 mg/kg/day for four weeks significantly mitigates proNGF accumulation and preserves blood-brain barrier integrity . Higher doses, such as 75 mg/kg, have been effective in preventing and reversing atrophy of basal forebrain cholinergic neurites in Alzheimer’s disease mouse models . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

LM11A-31 Dihydrochloride is involved in metabolic pathways that influence neuroprotection and cell survival. The compound interacts with enzymes and cofactors that regulate the phosphorylation of tau protein, thereby preventing tau pathology in neurodegenerative disease models . Additionally, LM11A-31 Dihydrochloride affects metabolic flux by modulating the levels of proNGF and other neurotrophic factors. These interactions contribute to the compound’s ability to promote neuronal survival and prevent neurodegeneration.

Transport and Distribution

Within cells and tissues, LM11A-31 Dihydrochloride is transported and distributed efficiently due to its high blood-brain barrier permeability . The compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This efficient transport and distribution are crucial for the compound’s therapeutic effects, as it ensures that LM11A-31 Dihydrochloride reaches its target sites within the CNS.

Subcellular Localization

LM11A-31 Dihydrochloride exhibits specific subcellular localization that influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for the compound’s ability to modulate p75NTR signaling pathways and exert its neuroprotective effects. By localizing to specific cellular regions, LM11A-31 Dihydrochloride can effectively interact with its target receptors and enzymes, thereby promoting neuronal survival and preventing neurodegeneration.

Preparation Methods

The synthesis of LM11A-31 Dihydrochloride involves the derivatization of amino acids to enhance blood-brain barrier permeability. . The exact industrial production methods are proprietary, but they generally involve standard organic synthesis techniques under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

LM11A-31 Dihydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include morpholine, amino acids, and hydrochloric acid. The major products formed are the desired amide derivatives and the final dihydrochloride salt.

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIHJRRZJDEKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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